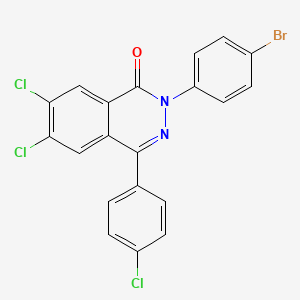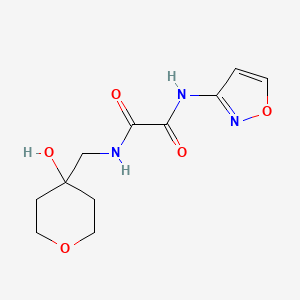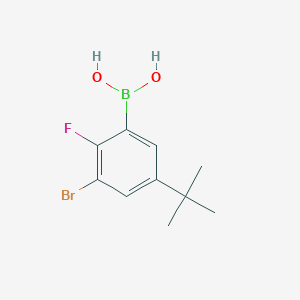![molecular formula C17H20N2O4 B2826311 methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate CAS No. 929815-10-1](/img/structure/B2826311.png)
methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a complex organic compound characterized by its unique quinazoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of Quinazoline Core
Starting materials: Anthranilic acid and formamide
Reaction conditions: Heating under reflux
Step 2: Alkylation of Quinazoline Core
Starting materials: Quinazoline derivative and alkyl halide
Reaction conditions: Base (e.g., NaOH), solvent (e.g., ethanol), heating
Step 3: Cyclohexanecarboxylation
Starting materials: Alkylated quinazoline and cyclohexanecarboxylic acid
Reaction conditions: Catalyst (e.g., sulfuric acid), solvent (e.g., toluene), heating under reflux
Industrial Production Methods: The industrial synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves large-scale batch reactors, maintaining stringent conditions for purity and yield optimization. Methods often involve continuous flow systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation Reactions
Reagents: Potassium permanganate (KMnO4), oxygen (O2)
Conditions: Aqueous or organic solvent, temperature control
Products: Oxidized quinazoline derivatives
Reduction Reactions
Reagents: Lithium aluminum hydride (LiAlH4), hydrogen (H2) with palladium catalyst (Pd/C)
Conditions: Solvent (e.g., THF), controlled temperature and pressure
Products: Reduced quinazoline and cyclohexane derivatives
Substitution Reactions
Reagents: Nucleophiles (e.g., NaN3, R-NH2)
Conditions: Organic solvent, base (e.g., K2CO3)
Products: Substituted quinazoline compounds
Major Products: The reactions typically result in modified quinazoline structures with varying functional groups, which are crucial for further chemical manipulation and application.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysts: : The compound serves as a precursor for catalysts in organic reactions.
Biology and Medicine
Anticancer Agents: : The quinazoline structure is a key moiety in developing anticancer drugs, interacting with specific cellular targets to inhibit growth.
Antimicrobial Agents: : Exhibits potential antimicrobial properties, effective against various bacterial strains.
Industry
Polymer Additives: : Utilized as an additive in polymer production, enhancing material properties such as durability and flexibility.
Wirkmechanismus
Molecular Targets and Pathways: The compound exerts its effects by interacting with enzymes or receptors in cells. For example, in cancer research, it may inhibit tyrosine kinases, disrupting cellular signaling pathways that promote tumor growth.
Vergleich Mit ähnlichen Verbindungen
Comparison with Other Quinazoline Derivatives
Unique Structural Features: : The presence of the cyclohexanecarboxylate group distinguishes it from other quinazoline derivatives, potentially offering unique pharmacokinetic properties.
Similar Compounds: : Quinazoline-based drugs such as Erlotinib and Gefitinib, used in cancer therapy, share a core structure but differ in their side chains and functional groups, resulting in different biological activities.
Conclusion
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a versatile compound with vast potential across multiple scientific domains. Its unique chemical structure enables diverse applications, from medicinal chemistry to industrial uses. As research progresses, its full potential and broader applications will likely continue to unfold.
Eigenschaften
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2826230.png)
![8-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE](/img/structure/B2826231.png)
![N-(1,3-benzothiazol-5-yl)-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2826232.png)


![1-(4-methylbenzyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2826235.png)
![prop-2-en-1-yl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2826239.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2826240.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)benzene-1,4-diol](/img/structure/B2826244.png)
![N-phenethyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2826245.png)
![1,3,5-trimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2826246.png)

![1-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B2826250.png)
